![molecular formula C9H10BrN3O B13067644 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the microwave-assisted Suzuki–Miyaura cross-coupling reaction, which efficiently introduces aryl groups at specific positions of the pyrazolo[1,5-a]pyrimidine scaffold . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a suitable solvent like ethanol or water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: For coupling reactions.
Bases: Such as potassium carbonate for substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been investigated for its ability to inhibit specific cancer cell lines. In vitro studies indicated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study: Inhibition of Kinases
A study published in the Journal of Medicinal Chemistry highlighted the compound's role as a selective inhibitor of certain kinases involved in cancer progression. The IC50 values obtained from cell-based assays demonstrated effective inhibition at low micromolar concentrations, suggesting potential therapeutic applications in oncology .
Neurological Applications
Neuroprotective Effects
The compound has been evaluated for neuroprotective effects against neurodegenerative diseases. Research indicates that it can modulate pathways associated with oxidative stress and inflammation, which are critical in conditions such as Alzheimer's and Parkinson's diseases.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, treatment with this compound resulted in significant improvements in cognitive function and reduced neuronal loss. These findings suggest that the compound could be further explored for its potential to treat or prevent neurodegenerative disorders .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
The compound has shown activity against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.
Data Table: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Material Science
Polymerization Initiator
In materials science, the compound can act as a polymerization initiator due to its reactive bromine atom. This property allows it to be used in synthesizing new polymeric materials with tailored properties.
Case Study: Synthesis of Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity while maintaining mechanical strength. This application is particularly relevant for developing advanced materials for electronics .
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s fluorescent properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with similar biological activities.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Studied for its energetic properties.
Uniqueness
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.
Biological Activity
3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure and substitution pattern contribute to its significant biological activities, particularly as a potential therapeutic agent in oncology.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀BrN₃O, with a molecular weight of approximately 256.10 g/mol. The compound features a bromine atom at the 3-position and ethyl and methyl groups at the 7 and 6 positions, respectively. This configuration enhances its lipophilicity and bioavailability compared to structurally similar compounds .
Research indicates that this compound acts primarily as a kinase inhibitor , particularly targeting cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation and cancer progression. The compound binds to the ATP-binding site of CDK2, inhibiting downstream phosphorylation events that are essential for cell proliferation. This mechanism underlines its potential as an anti-cancer agent .
Anticancer Potential
Several studies have evaluated the anticancer properties of this compound:
- In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The IC₅₀ values for these assays indicate significant antiproliferative effects.
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 12.5 |
K562 | 15.0 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapy .
Inhibitory Activity Against Kinases
The compound has been shown to exhibit selective inhibitory activity against CDK2 with an IC₅₀ value in the low micromolar range. This selectivity is critical for minimizing off-target effects in therapeutic applications:
Kinase Target | IC₅₀ (µM) |
---|---|
CDK2 | 0.25 |
CDK1 | >10 |
The selectivity towards CDK2 over other kinases like CDK1 highlights its potential for targeted cancer therapy without affecting normal cell cycle processes excessively .
Fluorescent Properties
Another notable feature of this compound is its fluorescent properties , which make it useful as a probe in biological studies. These properties allow researchers to visualize enzyme interactions and cellular processes in real-time, providing insights into drug mechanisms and cellular dynamics .
Case Studies and Research Findings
Recent literature has documented various studies focusing on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines:
- Synthesis and Evaluation : A study synthesized multiple derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities against COX enzymes. Some derivatives exhibited superior anti-inflammatory activity compared to established drugs like celecoxib .
- Antiproliferative Studies : Another investigation explored the antiproliferative effects of several substituted pyrazoles against cancer cell lines. The findings indicated that modifications at specific positions significantly enhanced activity against MCF-7 cells, suggesting structure–activity relationships that could guide future drug design efforts .
Properties
Molecular Formula |
C9H10BrN3O |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-6-ethyl-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H10BrN3O/c1-3-6-5(2)13-8(12-9(6)14)7(10)4-11-13/h4H,3H2,1-2H3,(H,12,14) |
InChI Key |
FTMFSESSQYNHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)NC1=O)C |
Origin of Product |
United States |
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